molecular formula C10H19NO2 B14730797 2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone CAS No. 5342-56-3

2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone

Cat. No.: B14730797
CAS No.: 5342-56-3
M. Wt: 185.26 g/mol
InChI Key: AHAXAGHADXCNBM-UHFFFAOYSA-N
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Description

2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.2634 g/mol . This compound is known for its unique structure, which includes a hydroxyamino group attached to a cyclohexanone ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate . The reaction conditions often include the use of acetic acid salts and room temperature settings. The yields of the desired product can vary, with reported yields ranging from 45% to 62% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oximes or nitrones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitrones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, including anti-inflammatory and enzyme inhibitory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyamino group is particularly reactive, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

5342-56-3

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[2-(hydroxyamino)propan-2-yl]-5-methylcyclohexan-1-one

InChI

InChI=1S/C10H19NO2/c1-7-4-5-8(9(12)6-7)10(2,3)11-13/h7-8,11,13H,4-6H2,1-3H3

InChI Key

AHAXAGHADXCNBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)NO

Origin of Product

United States

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